An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Desloratadine
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Desloratadine, also known and referred to throughout this guide as 3-Hydroxydesloratadine, is the major active metabolite of the second-generation antihistamine, Desloratadine.[1][2] Desloratadine itself is the primary active metabolite of Loratadine, a widely used non-sedating H1 receptor antagonist.[1] The metabolic conversion to 3-Hydroxydesloratadine is a critical step in the pharmacology of Desloratadine, as this metabolite significantly contributes to the overall antihistaminic and anti-inflammatory effects of the parent drug.[1] Understanding the physicochemical properties of this active metabolite is paramount for researchers and professionals in drug development for several key reasons: it informs formulation strategies, aids in the development of robust analytical methods for pharmacokinetic and bioequivalence studies, and provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxydesloratadine, offering field-proven insights and detailed experimental methodologies. The information presented herein is curated to support scientific integrity and empower researchers in their pursuit of novel therapeutic applications and a deeper understanding of this important molecule.
Chemical Identity and Structure
A clear understanding of the chemical identity of 3-Hydroxydesloratadine is the foundation for all subsequent physicochemical characterization.
| Identifier | Value | Source |
| Systematic (IUPAC) Name | 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [5] |
| Synonyms | 5-Hydroxy Desloratadine, SCH 45581 | [6] |
| CAS Number | 119410-08-1 | [6] |
| Molecular Formula | C₁₉H₁₉ClN₂O | [6][7] |
| Molecular Weight | 326.82 g/mol | [6][7] |
| Monoisotopic Mass | 326.119 g/mol | [7] |
The chemical structure of 3-Hydroxydesloratadine is presented below:
Caption: Chemical structure of 3-Hydroxydesloratadine.
Core Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its biopharmaceutical behavior. The following table summarizes the known properties of 3-Hydroxydesloratadine.
| Property | Value | Method/Source |
| Physical State | Crystalline solid | [6] |
| pKa (Strongest Acidic) | 8.82 | ChemAxon (Predicted)[7] |
| pKa (Strongest Basic) | 9.79 | ChemAxon (Predicted)[7] |
| Solubility | ||
| Ethanol | ~5 mg/mL | [6] |
| DMSO | ~10 mg/mL | [6] |
| DMF | ~10 mg/mL | [6] |
| Aqueous Buffer (DMF:PBS pH 7.2, 1:6) | ~0.14 mg/mL | [6] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 | DrugBank (for Desloratadine) |
| Polar Surface Area | 45.15 Ų | ChemAxon (Predicted)[7] |
| Hydrogen Bond Donors | 2 | ChemAxon (Predicted)[7] |
| Hydrogen Bond Acceptors | 3 | ChemAxon (Predicted)[7] |
| Rotatable Bond Count | 0 | ChemAxon (Predicted)[7] |
| UV/Vis Absorption (λmax) | 245, 291 nm | [6] |
Expert Insights: The predicted pKa values suggest that 3-Hydroxydesloratadine possesses both a weakly acidic phenolic hydroxyl group and a basic piperidine nitrogen. This amphoteric nature implies that its solubility will be pH-dependent. The limited aqueous solubility, even in a buffered solution containing a co-solvent, highlights a potential challenge for the formulation of aqueous dosage forms and underscores the importance of solubility enhancement techniques in drug development. The LogP value of the parent drug, Desloratadine, suggests moderate lipophilicity, and it is anticipated that the hydroxylated metabolite would have a slightly lower LogP value, impacting its membrane permeability and distribution.
Stability and Storage
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. 3-Hydroxydesloratadine is supplied as a crystalline solid and is reported to be stable for at least four years when stored at -20°C.[6] For maximum stability, it should be stored under an inert atmosphere.[3] Aqueous solutions of 3-Hydroxydesloratadine are not recommended for storage for more than one day, indicating potential for degradation in aqueous media.[6]
Forced Degradation Studies: While specific forced degradation studies for 3-Hydroxydesloratadine are not extensively reported in the public domain, studies on the parent compound, Desloratadine, can provide valuable insights. Desloratadine has been shown to be susceptible to degradation under oxidative and acidic conditions.[8] Given the structural similarity, it is plausible that 3-Hydroxydesloratadine would exhibit similar degradation pathways.
Experimental Protocol: Conceptual Framework for a Forced Degradation Study
A forced degradation study for 3-Hydroxydesloratadine would be essential to identify potential degradation products and to develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.
-
Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxydesloratadine in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC or UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Caption: Workflow for a forced degradation study.
Synthesis and Characterization
The availability of pure 3-Hydroxydesloratadine is essential for its physicochemical characterization and for use as an analytical standard. A multi-step synthesis from 3-methyl pyridine has been reported in the literature.[1]
Experimental Protocol: Laboratory-Scale Synthesis of 3-Hydroxydesloratadine (Conceptual Overview)
The synthesis is a complex, multi-step process. The following provides a high-level overview of the key transformations as described by Tian et al. (2014).[1][9] Researchers should refer to the primary literature for detailed experimental procedures, reagent quantities, and safety precautions.
-
Functionalization of the Pyridine Ring: The synthesis commences with the sulfonation of 3-picoline, followed by nucleophilic substitution to introduce a hydroxyl group.[9]
-
Protection and Elaboration of the Pyridine Moiety: The hydroxyl group is protected as a methoxy ether, and the pyridine ring is further functionalized to introduce a nitrile group.
-
Construction of the Tricyclic Core: The elaborated pyridine derivative is coupled with a suitable benzyl Grignard reagent, followed by intramolecular cyclization to form the tricyclic benzo[3][4]cyclohepta[1,2-b]pyridine core.
-
Introduction of the Piperidinylidene Moiety: The piperidinylidene group is introduced via a Grignard reaction with a protected piperidone derivative, followed by dehydration.
-
Deprotection and Final Product Formation: The protecting groups on the piperidine nitrogen and the phenolic hydroxyl group are removed in the final steps to yield 3-Hydroxydesloratadine.[1]
Caption: Key stages in the synthesis of 3-Hydroxydesloratadine.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quantification of 3-Hydroxydesloratadine in biological matrices for pharmacokinetic studies and in pharmaceutical formulations for quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques.
Experimental Protocol: UPLC-MS/MS for Quantification in Human Plasma
The following is a representative protocol based on published methods for the simultaneous determination of Desloratadine and 3-Hydroxydesloratadine in human plasma.[10][11]
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated 3-Hydroxydesloratadine).
-
Pre-treat the sample by adding an acidic solution (e.g., 5% formic acid in water).
-
Load the pre-treated sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate aqueous solution.
-
Elute the analyte and internal standard with a suitable organic solvent containing a weak base (e.g., 2% ammonia in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for 3-Hydroxydesloratadine and its internal standard. For example, m/z 327.10 → 275.10 for 3-Hydroxydesloratadine.[11]
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Metabolic Pathway and Pharmacokinetics
3-Hydroxydesloratadine is the major active metabolite of Desloratadine, formed through a unique metabolic pathway involving both glucuronidation and oxidation.[8]
Metabolic Formation:
The formation of 3-Hydroxydesloratadine is a two-step process:
-
N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).
-
Hydroxylation: The resulting Desloratadine-N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8. This is followed by a non-enzymatic deconjugation to yield 3-Hydroxydesloratadine.[8]
Caption: Metabolic pathway for the formation of 3-Hydroxydesloratadine.
Pharmacokinetic Profile:
-
Protein Binding: 3-Hydroxydesloratadine is highly bound to plasma proteins, with an approximate binding of 85-89%.[2][13]
-
Elimination: Following its formation, 3-Hydroxydesloratadine is further metabolized, primarily through glucuronidation, before being excreted in the urine and feces.[2]
Conclusion
This in-depth technical guide has provided a comprehensive overview of the critical physicochemical properties of 5-Hydroxy Desloratadine (3-Hydroxydesloratadine). From its fundamental chemical identity and structural features to its solubility, stability, and analytical quantification, the information presented serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The detailed insights into its synthesis and metabolic pathway further enrich the understanding of this key active metabolite. A thorough grasp of these physicochemical principles is indispensable for the rational design of novel formulations, the development of robust analytical methods, and the continued exploration of the therapeutic potential of Desloratadine and its metabolites.
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